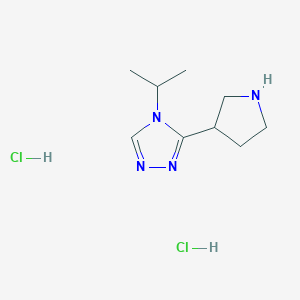
4-(propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is a synthetic organic compound that belongs to the class of triazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an isocyanate or a nitrile in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-(propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alkyl derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazoles, while substitution reactions can produce a variety of functionalized triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as an enzyme inhibitor or receptor modulator, providing a basis for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its stability and reactivity make it suitable for various applications, including as a corrosion inhibitor or a component in advanced materials.
Mécanisme D'action
The mechanism of action of 4-(propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar structural features.
3-(pyrrolidin-3-yl)-1,2,4-triazole: A closely related compound with a pyrrolidine ring.
4-(propan-2-yl)-1,2,4-triazole: Another derivative with an isopropyl group.
Uniqueness
4-(propan-2-yl)-3-(pyrrolidin-3-yl)-4H-1,2,4-triazole dihydrochloride is unique due to the combination of the isopropyl and pyrrolidine groups attached to the triazole ring. This specific arrangement provides distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C9H18Cl2N4 |
|---|---|
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
4-propan-2-yl-3-pyrrolidin-3-yl-1,2,4-triazole;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-7(2)13-6-11-12-9(13)8-3-4-10-5-8;;/h6-8,10H,3-5H2,1-2H3;2*1H |
Clé InChI |
SMQAJQNMTHOFTJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=NN=C1C2CCNC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)

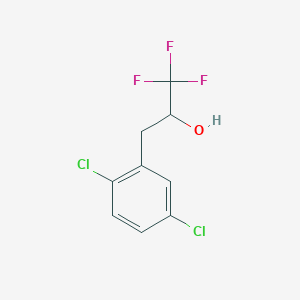
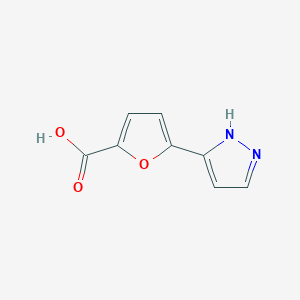
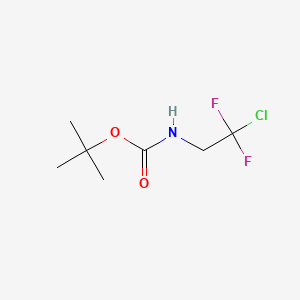

![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)

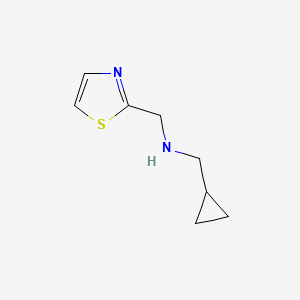

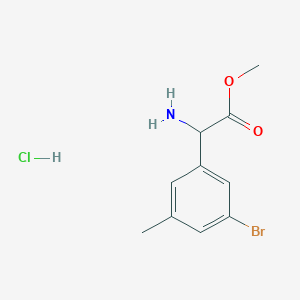
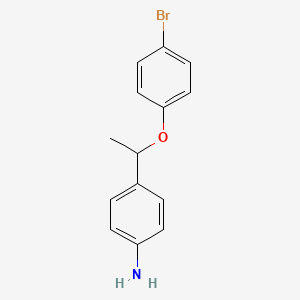
![Tert-butyl tricyclo[4.3.1.1,3,8]undecane-4-carboxylate](/img/structure/B13515606.png)
